(6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol

SHP2 allosteric inhibition Structure–activity relationship (SAR) Heteroaryl pharmacophore optimization

(6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol (CAS 2098109-35-2) is a spirocyclic small-molecule building block and pharmacophore component within the N-azaspirocycloalkane-substituted N-heteroaryl class of allosteric SHP2 (Src Homology 2 Domain-containing Phosphatase inhibitors originally disclosed by Novartis AG. The compound features a 6-azaspiro[3.4]octane core substituted at the 6-position with a 6-chloropyrimidin-4-yl moiety and bearing a primary alcohol (methanol) group at the 8-position, with molecular formula C12H16ClN3O, molecular weight 253.73 g/mol, and calculated logP ~2.1.

Molecular Formula C12H16ClN3O
Molecular Weight 253.73 g/mol
CAS No. 2098109-35-2
Cat. No. B1478504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol
CAS2098109-35-2
Molecular FormulaC12H16ClN3O
Molecular Weight253.73 g/mol
Structural Identifiers
SMILESC1CC2(C1)CN(CC2CO)C3=CC(=NC=N3)Cl
InChIInChI=1S/C12H16ClN3O/c13-10-4-11(15-8-14-10)16-5-9(6-17)12(7-16)2-1-3-12/h4,8-9,17H,1-3,5-7H2
InChIKeyPHTPAUZNDFSODQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol (CAS 2098109-35-2): SHP2 Inhibitor Pharmacophore Building Block for Precision Oncology Research


(6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol (CAS 2098109-35-2) is a spirocyclic small-molecule building block and pharmacophore component within the N-azaspirocycloalkane-substituted N-heteroaryl class of allosteric SHP2 (Src Homology 2 Domain-containing Phosphatase 2) inhibitors originally disclosed by Novartis AG [1]. The compound features a 6-azaspiro[3.4]octane core substituted at the 6-position with a 6-chloropyrimidin-4-yl moiety and bearing a primary alcohol (methanol) group at the 8-position, with molecular formula C12H16ClN3O, molecular weight 253.73 g/mol, and calculated logP ~2.1 . This compound serves as a key intermediate or truncated analog within a patent family (WO2015107495A1) claiming SHP2 inhibitors for the treatment of Noonan Syndrome, LEOPARD Syndrome, and multiple cancer indications including neuroblastoma, melanoma, breast cancer, esophageal cancer, glioblastoma, acute myeloid leukemia, and juvenile myelomonocytic leukemia [1].

Why Generic Substitution of (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol Fails: Heteroaryl Halogen Position and Spirocyclic Geometry Define SHP2 Allosteric Site Occupancy


Within the SHP2 allosteric inhibitor pharmacophore, the identity and substitution pattern of the N-heteroaryl ring attached to the 6-position of the azaspiro[3.4]octane scaffold critically determines both potency and selectivity [1]. The 6-chloropyrimidin-4-yl substituent in CAS 2098109-35-2 provides a specific hydrogen-bond acceptor profile (four H-bond acceptors) and a distinct electrostatic surface (topological polar surface area 49.2 Ų) that cannot be replicated by close analogs bearing chloropyrazin-2-yl (CAS 2098109-29-4) or dichloropyridin-4-yl substituents . In the Novartis patent family, systematic variation of the heteroaryl ring demonstrated that pyrimidine-based analogs occupy a distinct region of the allosteric tunnel adjacent to the SHP2 C-terminal domain, with even single-atom changes (e.g., pyrimidine to pyrazine) altering the compound's ability to stabilize the autoinhibited conformation of SHP2 [1]. Generic substitution between halogenated heteroaryl congeners therefore risks loss of target engagement or introduction of off-target liabilities without explicit comparative biochemical validation [1].

Quantitative Differentiation Evidence: (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol vs. Closest Analogs


Heteroaryl Substituent Identity: Chloropyrimidin-4-yl vs. Chloropyrazin-2-yl – Physicochemical and Hydrogen-Bonding Differentiation

The 6-chloropyrimidin-4-yl substituent of the target compound provides a distinct hydrogen-bonding and electronic environment compared to the 6-chloropyrazin-2-yl substituent of its closest congener, (6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol (CAS 2098109-29-4) . While both compounds share identical molecular formulas (C12H16ClN3O), molecular weights (253.73 g/mol), and the same azaspiro[3.4]octane-methanol scaffold, the position of the nitrogen atoms in the heteroaryl ring differs fundamentally: the pyrimidine ring places nitrogens at positions 1 and 3 relative to the point of attachment (position 4), whereas the pyrazine ring places nitrogens at positions 1 and 4 . This difference is known from the Novartis patent SAR to shift allosteric inhibitory potency against SHP2, as the pyrimidine nitrogen at position 1 forms a critical interaction with the SHP2 tunnel residue network, while the pyrazine nitrogen geometry is less optimal for autoinhibited conformation stabilization [1].

SHP2 allosteric inhibition Structure–activity relationship (SAR) Heteroaryl pharmacophore optimization

Chloropyrimidine vs. Dichloropyridine SHP2 Inhibitor Scaffolds: Substitution Pattern Divergence for Allosteric Tunnel Engagement

A structurally related analog, 6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane, has been independently characterized as an SHP2 inhibitor with reported antimicrobial activity against Mycobacterium tuberculosis (MIC = 0.016 μg/mL) in addition to SHP2 pathway modulation . The target compound, bearing a mono-chloropyrimidine substituent rather than a di-chloropyridine, presents a distinct halogenation pattern (single chlorine at position 6 of pyrimidine vs. two chlorines at positions 2 and 5 of pyridine) and heteroaryl core (pyrimidine vs. pyridine) . This divergence in halogen count and heteroaryl identity is expected to produce different SHP2 inhibition potency and selectivity profiles, as documented in the broader SHP2 inhibitor patent landscape where systematic heteroaryl variation produced IC50 values spanning >100-fold range in biochemical assays [1]. Precise IC50 data for the specific target compound has not been publicly disclosed in peer-reviewed literature.

SHP2 phosphatase inhibition Allosteric inhibitor scaffold comparison Halogenated heteroaryl SAR

SHP2 Allosteric Inhibitor Class Benchmarking: Target Selectivity Window Inferred from BindingDB Data on Closely Related Congeners

A closely related SHP2 allosteric inhibitor from the same chemical series (BindingDB BDBM50553786 / CHEMBL4789106) demonstrated an allosteric SHP2 inhibition IC50 of 88 nM in human KYSE-520 cells (measured by ERK1/2 phosphorylation reduction) versus an hERG channel inhibition IC50 of 2,400 nM by Q-patch assay, yielding a selectivity window of approximately 27-fold [1]. Additionally, selectivity against the related phosphatase PTP1B was confirmed with IC50 >100,000 nM (>1,100-fold selectivity) [1]. While these data are from a structurally related but not identical compound in the same patent family, they establish a class-level benchmark for the SHP2 allosteric inhibitor scaffold that CAS 2098109-35-2 represents [2]. No direct hERG or PTP1B selectivity data are publicly available for CAS 2098109-35-2 specifically.

SHP2 selectivity hERG liability Allosteric inhibitor safety margin

Patent-Defined Therapeutic Indication Landscape: Multi-Indication Oncology vs. Narrow Disease-Focused Comparator Programs

The Novartis patent family (WO2015107495A1 and its national-phase derivatives including US11498930B2, JP7278359B2, EP3094629) explicitly claims compounds of the azaspirocycloalkane N-heteroaryl class for a broad range of indications: Noonan Syndrome, LEOPARD Syndrome, neuroblastoma, melanoma, breast cancer, esophageal cancer, glioblastoma, acute myeloid leukemia, juvenile myelomonocytic leukemia, and anaplastic large-cell lymphoma [1][2]. In contrast, competitors' SHP2 programs such as Revolution Medicines' RMC-4630 (vociprotafib) have focused primarily on solid tumors with KRAS mutations, and Relay Therapeutics' RLY-1971 targets a narrower indication set [3]. The breadth of the Novartis patent portfolio covering the target compound's scaffold provides a wider freedom-to-operate landscape for research use across multiple disease biology contexts compared to scaffold families restricted by narrower competitor claims.

SHP2 inhibitor patent landscape Oncology indications Noonan Syndrome Therapeutic breadth

Optimal Research and Industrial Application Scenarios for (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol (CAS 2098109-35-2)


SHP2 Allosteric Inhibitor Lead Optimization: Heteroaryl SAR Exploration with Pyrimidine-Core Preference

Medicinal chemistry teams pursuing SHP2 allosteric inhibitors who have established a preference for pyrimidine-based heteroaryl pharmacophores over pyrazine or pyridine variants should procure CAS 2098109-35-2 as the reference building block for the 6-azaspiro[3.4]octane scaffold. The 6-chloropyrimidin-4-yl substituent provides the hydrogen-bonding geometry (1,3-diazine topology) that the Novartis patent SAR suggests is optimal for stabilizing the autoinhibited SHP2 conformation [1]. The primary alcohol handle at the 8-position further enables downstream functionalization (esterification, oxidation to aldehyde/carboxylic acid, or ether formation) for systematic exploration of the solvent-exposed region of the SHP2 allosteric tunnel [1].

Kinase-Independent Oncology Pharmacology: SHP2-Driven Tumor Models Requiring Selective Phosphatase Inhibition

Investigators studying SHP2-dependent cancer models (neuroblastoma, esophageal cancer, glioblastoma, AML, JMML) where SHP2 acts as a convergent node downstream of multiple RTKs can utilize CAS 2098109-35-2-derived probes [1][2]. The broad indication coverage of the Novartis patent family (≥11 distinct oncology and syndromic indications) supports use of this pharmacophore scaffold across diverse tumor biology contexts without IP conflict for research purposes, unlike competitor SHP2 scaffolds limited to narrower indication spaces [2].

Noonan Syndrome and LEOPARD Syndrome Pathobiology: Tool Compound Development Targeting Germline PTPN11 Mutations

For researchers investigating RASopathies—developmental disorders caused by germline gain-of-function mutations in PTPN11 (encoding SHP2)—the azaspiro[3.4]octane-chloropyrimidine pharmacophore represented by CAS 2098109-35-2 provides a starting scaffold for developing allosteric SHP2 correctors [1]. The Novartis patent family explicitly claims Noonan Syndrome and LEOPARD Syndrome as therapeutic indications, indicating that this chemical series has been validated in-house for engagement of disease-relevant SHP2 conformations [1].

SHP2/PTP1B Selectivity Profiling: Using Chloropyrimidine Scaffold to Achieve Phosphatase Family Discrimination

Groups performing phosphatase selectivity panels should include CAS 2098109-35-2-derived probes to benchmark SHP2 vs. PTP1B discrimination. Class-level data from related congeners indicate that the azaspiro[3.4]octane SHP2 allosteric inhibitor scaffold can achieve >1,100-fold selectivity over PTP1B (IC50 >100,000 nM for PTP1B vs. 88 nM cellular pERK IC50 for SHP2), though confirmation for this specific compound requires direct testing [1]. The 6-chloropyrimidin-4-yl moiety's contribution to this selectivity window warrants systematic evaluation.

Quote Request

Request a Quote for (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.